molecular formula C17H20N2O2 B3224246 Carbamic acid, N-(3'-amino[1,1'-biphenyl]-3-yl)-, 1,1-dimethylethyl ester CAS No. 1228032-40-3

Carbamic acid, N-(3'-amino[1,1'-biphenyl]-3-yl)-, 1,1-dimethylethyl ester

Cat. No.: B3224246
CAS No.: 1228032-40-3
M. Wt: 284.35 g/mol
InChI Key: KRIDPIZJQSUIHU-UHFFFAOYSA-N
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Description

Carbamic acid, N-(3'-amino[1,1'-biphenyl]-3-yl)-, 1,1-dimethylethyl ester (CAS: Not explicitly listed; structurally confirmed via ), is a carbamate derivative featuring a biphenyl core substituted with amino groups at the 3 and 3' positions. The tert-butyl (1,1-dimethylethyl) ester acts as a protective group for the amine, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly for applications requiring aromatic interactions or targeted drug delivery due to its biphenyl scaffold.

Properties

IUPAC Name

tert-butyl N-[3-(3-aminophenyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)21-16(20)19-15-9-5-7-13(11-15)12-6-4-8-14(18)10-12/h4-11H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIDPIZJQSUIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601188013
Record name 1,1-Dimethylethyl N-(3′-amino[1,1′-biphenyl]-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228032-40-3
Record name 1,1-Dimethylethyl N-(3′-amino[1,1′-biphenyl]-3-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228032-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3′-amino[1,1′-biphenyl]-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601188013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-(3’-amino[1,1’-biphenyl]-3-yl)-, 1,1-dimethylethyl ester typically involves the reaction of 3’-amino[1,1’-biphenyl]-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-(3’-amino[1,1’-biphenyl]-3-yl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the biphenyl group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Carbamic acid, N-(3’-amino[1,1’-biphenyl]-3-yl)-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, N-(3’-amino[1,1’-biphenyl]-3-yl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the biphenyl group can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name (CAS Number) Molecular Formula Molecular Weight Key Substituents Synthesis Yield/Notes Reference
Target Compound (Carbamic acid, N-(3'-amino[1,1'-biphenyl]-3-yl)-, tert-butyl ester) C₁₉H₂₄N₂O₂ 312.41 Biphenyl-3,3'-diamine; tert-butyl carbamate Not explicitly reported (similar: 26.2% in )
Carbamic acid, N-(3-aminopropyl)-, tert-butyl ester, HCl (127346-48-9) C₈H₁₉ClN₂O₂ 224.73 Linear aliphatic amine; tert-butyl carbamate Commercial availability (Aaron Chemicals)
Carbamic acid, N-(3-aminocyclopentyl)-, tert-butyl ester, HCl (1197239-37-4) C₁₀H₂₁ClN₂O₂ 236.74 Cyclopentylamine; tert-butyl carbamate Used in peptide synthesis
Carbamic acid, N-[[4-[3-(difluorophenyl)pyrrolopyridinyl]phenyl]methyl]-, tert-butyl ester C₂₈H₂₉F₂N₃O₂ 509.55 Pyrrolopyridine; difluorophenyl; tert-butyl 26.2% yield (microwave synthesis)
N-[(1R)-2-[1,1'-Biphenyl]-4-yl-1-(hydroxymethyl)ethyl]carbamic acid, tert-butyl ester C₂₁H₂₇NO₃ 341.45 Biphenyl-4-yl; hydroxymethyl; tert-butyl Intermediate for HIV protease inhibitors
Carbamic acid, N-(3-formyl-2-methylphenyl)-, tert-butyl ester (1263279-61-3) C₁₃H₁₇NO₃ 235.28 Formyl and methyl substituents; tert-butyl Lab use (CymitQuimica)

Physicochemical Properties

  • Lipophilicity: The biphenyl core in the target compound increases logP compared to aliphatic analogs (e.g., C₁₃H₁₇NO₃ in has MW 235.28 vs.
  • Steric Effects : tert-Butyl groups in all analogs improve stability against hydrolysis, but bulky biphenyl substituents may hinder enzyme binding compared to smaller cyclic amines (e.g., azetidines in ) .

Q & A

Q. Table 1: Comparative Synthetic Yields

MethodConditionsYieldReference
Conventional RefluxCH₃CN, 24 h9%
Microwave-AssistedDMF/H₂O, 10 h26.2%
Stereoselective ReductionAlcohol/CH₂Cl₂, -15°C78%

Q. Table 2: Spectroscopic Signatures

TechniqueKey PeaksAssignment
¹H NMRδ 7.89–7.44 (m, 6H)Biphenyl protons
MS (EI)m/z 227 (M⁺)Molecular ion

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, N-(3'-amino[1,1'-biphenyl]-3-yl)-, 1,1-dimethylethyl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, N-(3'-amino[1,1'-biphenyl]-3-yl)-, 1,1-dimethylethyl ester

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